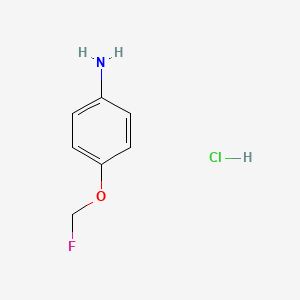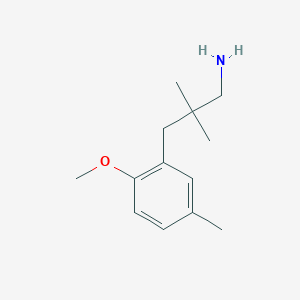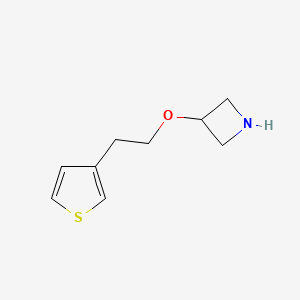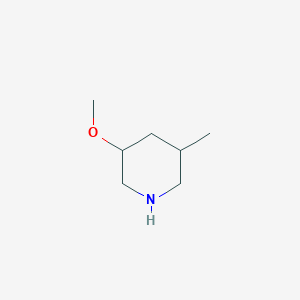![molecular formula C11H13BrN2O B13618642 6-(2-Bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane](/img/structure/B13618642.png)
6-(2-Bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of atoms, which includes a bromopyridine moiety and an oxa-azaspiro core. The presence of these functional groups makes it a valuable molecule in various fields of scientific research, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-bromopyridine with a suitable spirocyclic precursor under controlled conditions. The reaction conditions often include the use of strong bases or acids, solvents like dichloromethane, and catalysts to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques helps in scaling up the production while maintaining the quality of the compound.
化学反応の分析
Types of Reactions
6-(2-Bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .
科学的研究の応用
6-(2-Bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties
作用機序
The mechanism of action of 6-(2-Bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The spirocyclic structure provides rigidity, which can enhance binding affinity and selectivity for the target molecules .
類似化合物との比較
Similar Compounds
2-(4-(5-Bromopyridin-2-yl)-4,7-diazaspiro[2.5]octan-7-yl)acetic acid: Another spirocyclic compound with a bromopyridine moiety.
2,6-Diazaspiro[3.4]octane: A related compound with a similar spirocyclic core but different substituents.
Uniqueness
6-(2-Bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness provides distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C11H13BrN2O |
|---|---|
分子量 |
269.14 g/mol |
IUPAC名 |
7-(2-bromopyridin-4-yl)-2-oxa-7-azaspiro[3.4]octane |
InChI |
InChI=1S/C11H13BrN2O/c12-10-5-9(1-3-13-10)14-4-2-11(6-14)7-15-8-11/h1,3,5H,2,4,6-8H2 |
InChIキー |
XBQTZSFXYHQRNP-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC12COC2)C3=CC(=NC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-3-yl)aceticacid](/img/structure/B13618567.png)

![Tert-butyl3-[5-(hydroxymethyl)-1,3-thiazol-2-yl]azetidine-1-carboxylate](/img/structure/B13618583.png)


![2-Methyl-3-[4-(propan-2-yl)cyclohexyl]propanoic acid](/img/structure/B13618590.png)


![1-Methyl-3-oxospiro[3.3]heptane-1-carboxylic acid](/img/structure/B13618604.png)

![2-Hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13618618.png)


![[cis-3-(Aminomethyl)cyclopentyl]methanol](/img/structure/B13618643.png)
